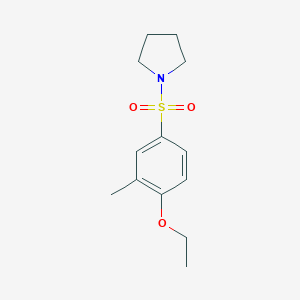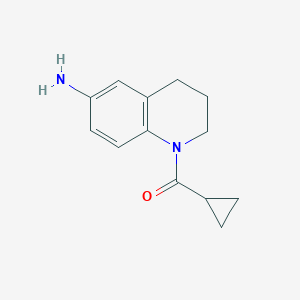
1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine” is a complex organic molecule. It contains a cyclopropylcarbonyl group, which is a carbonyl group (C=O) attached to a cyclopropyl group (a three-membered carbon ring). It also contains a tetrahydroquinoline structure, which is a type of heterocyclic compound containing a quinoline backbone with four added hydrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the cyclopropylcarbonyl group and the tetrahydroquinoline structure. The cyclopropyl group is known to introduce strain into the molecule, which can affect its reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds containing a cyclopropylcarbonyl group or a tetrahydroquinoline structure may undergo a variety of reactions. For example, cyclopropane derivatives can participate in reactions such as ring-opening, substitution, and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Compounds containing a cyclopropylcarbonyl group or a tetrahydroquinoline structure are typically polar due to the presence of the carbonyl group and the nitrogen atom in the ring .科学的研究の応用
Novel Synthesis Techniques
- A four-component one-pot process has been developed to synthesize dihydropyrindines and tetrahydroquinolines, including compounds similar to 1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-amine. This method involves coupling, isomerization, Stork–enamine alkylation, and cyclocondensation, indicating a versatile approach to synthesizing complex heterocyclic compounds (Yehia, Polborn, & Müller, 2002).
- An efficient synthesis technique for 1,2,3,4-tetrahydroquinolines with various functional groups has been reported. It involves base-mediated ring transformation followed by deprotection under acidic conditions. This method allows for the addition of diverse functional groups to the tetrahydroquinoline structure, offering a tailored approach for creating derivatives (Shally et al., 2019).
Advanced Chemical Properties and Applications
- The antioxidant activities of 1,2,3,4-tetrahydroquinolines and related compounds have been investigated, with certain derivatives displaying significant activity. This suggests potential applications of these compounds in materials science or pharmaceuticals as antioxidants (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).
- Lewis acid and (hypo)iodite relay catalysis have been utilized for the synthesis of polysubstituted azetidines and tetrahydroquinolines. This showcases the application of innovative catalytic strategies to synthesize biologically important compounds efficiently (Han, Zhang, Xu, & Luo, 2016).
Safety and Hazards
特性
IUPAC Name |
(6-amino-3,4-dihydro-2H-quinolin-1-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-11-5-6-12-10(8-11)2-1-7-15(12)13(16)9-3-4-9/h5-6,8-9H,1-4,7,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPFNXVWUVKXJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

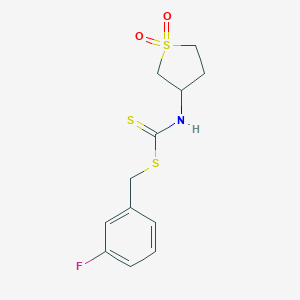
![2-(3-Hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362482.png)
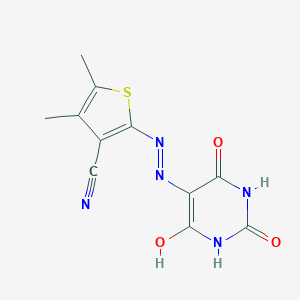
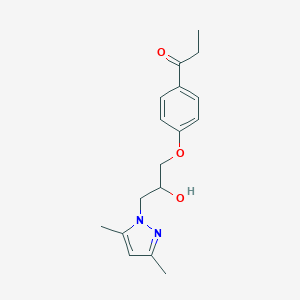
![3-[(4-Tert-butylphenyl)formamido]propanoic acid](/img/structure/B362495.png)
![2-(4-fluorophenoxy)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B362497.png)
![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B362507.png)
![N-{3-[(4-fluorophenyl)(pyrrolidin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B362510.png)
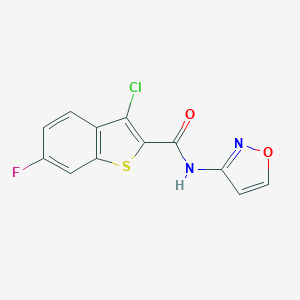
![5-(4-Ethoxy-3-methoxyphenyl)-2-propylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B362513.png)
![3-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylpropanamide](/img/structure/B362515.png)
![8,8-dimethyl-2-propylsulfanyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B362516.png)
![1-(3-ethoxy-4-propoxyphenyl)-2-[(oxolan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B362517.png)
